molecular formula C8H3ClF4O2 B6304938 5-Chloro-2-fluoro-3-(trifluoromethyl)benzoic acid CAS No. 1807119-60-3

5-Chloro-2-fluoro-3-(trifluoromethyl)benzoic acid

Cat. No.: B6304938
CAS No.: 1807119-60-3
M. Wt: 242.55 g/mol
InChI Key: KXXOBLVXFYHFBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-fluoro-3-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C8H3ClF4O2. It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and trifluoromethyl substituents on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-fluoro-3-(trifluoromethyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical processes that optimize yield and purity. These processes often utilize advanced catalytic systems and continuous flow reactors to ensure efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-fluoro-3-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield substituted benzoic acids, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

5-Chloro-2-fluoro-3-(trifluoromethyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluoro-3-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)benzoic acid
  • 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
  • 4-Chloro-3-fluoro-5-(trifluoromethyl)benzoic acid

Uniqueness

5-Chloro-2-fluoro-3-(trifluoromethyl)benzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and industrial applications, where specific reactivity and properties are required .

Properties

IUPAC Name

5-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF4O2/c9-3-1-4(7(14)15)6(10)5(2-3)8(11,12)13/h1-2H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXOBLVXFYHFBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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